(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound isC22H22FN5O3S
and its molecular weight is 455.51
. The compound contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a piperazine ring, and a furan ring. The exact molecular structure would require further analysis, such as X-ray crystallography .
Scientific Research Applications
Synthesis and Biological Activity
Compounds with similar structural features, such as those containing thiazolo[3,2-b][1,2,4]triazole, furan, and piperazine units, have been synthesized and evaluated for various biological activities. For example, triazole derivatives have been investigated for their antimicrobial activities, showcasing the relevance of such structures in developing new therapeutic agents (Bektaş et al., 2007). Similarly, compounds incorporating furan and piperazine units have been synthesized and assessed for their potential as 5-HT2 antagonists, highlighting the importance of these moieties in modulating receptor activities (Watanabe et al., 1992).
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. For example, related compounds, such as 1,2,4-triazoles, are being investigated for their potential as antiviral and anti-infective drugs .
Mechanism of Action
Target of action
The compound contains a triazole ring, which is known to bind with a variety of enzymes and receptors in the biological system . It also contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of action
Triazole compounds show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Indole derivatives also possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Both triazole and indole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with triazole and indole derivatives, it could potentially have a wide range of effects .
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMLNKWZBBFIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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